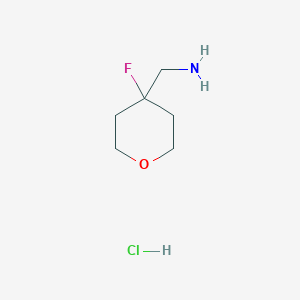

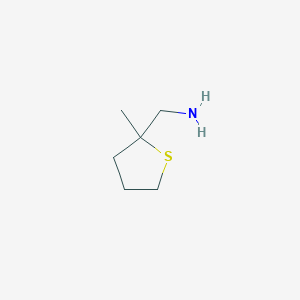

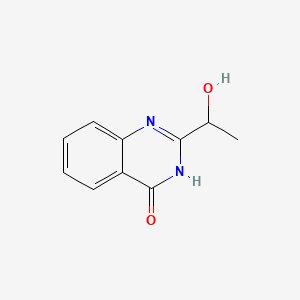

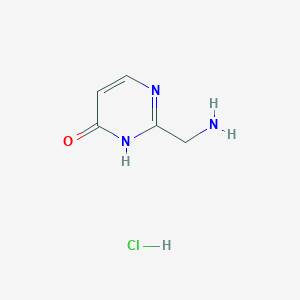

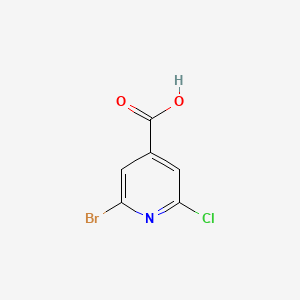

![molecular formula C9H14N4O2 B1449815 3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-36-3](/img/structure/B1449815.png)

3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Overview

Description

The compound “3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound that has been studied in the context of its potential biological activities . It has been found in complex with TGF-BETA RECEPTOR TYPE 2 KINASE DOMAIN .

Synthesis Analysis

Based on the available literature, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes the compound , involves scaffold hopping and computer-aided drug design . The synthesis process yielded 38 pyrazolo[3,4-b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, NMR, and ESI-MS . For instance, the 1H NMR spectrum of a similar compound showed specific chemical shifts associated with different protons in the molecule .Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against TRKA, a member of the tropomyosin receptor kinases (TRKs) . The compound showed acceptable activity with an IC50 value of 56 nM .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, a similar compound was obtained as a brown color solid . The IR, 1H NMR, 13C NMR, and 31P NMR spectra provided information about the functional groups and the structure of the compound .Scientific Research Applications

Drug Design and Development

This compound, with its piperidine and pyrazolopyridine moieties, is likely to be of interest in the field of drug design and development. Piperidine derivatives are crucial in medicinal chemistry, as they are present in many pharmaceuticals . The compound’s structure suggests potential activity in central nervous system disorders, pain management, and other therapeutic areas where piperidine analogs are commonly used.

Biological Activity Profiling

Due to the close resemblance of pyrazolopyridines to purine bases, such as adenine and guanine, this compound could be used in profiling biological activities related to nucleotide binding or enzymatic processes . It could serve as a scaffold for developing new inhibitors or activators of various biochemical pathways.

Synthetic Chemistry Research

The compound’s structure indicates multiple points for functionalization, making it a valuable substrate for synthetic chemistry research. It could be used to develop new synthetic routes or to study cyclization, amination, and other chemical reactions that are fundamental to creating complex organic molecules .

Pharmacological Applications

Given the pharmacological significance of piperidine and pyrazolopyridine derivatives, this compound could be explored for its pharmacological effects. It might be involved in studies related to neurotransmitter release, receptor binding affinity, or as a potential lead compound in the discovery of new drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including kinases and other enzymes .

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, potentially influencing cell growth, division, and other functions .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to exhibit various biological activities, potentially influencing cell growth, division, and other functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one”. These factors could include pH, temperature, and the presence of other molecules in the cellular environment .

Future Directions

properties

IUPAC Name |

3-amino-1-(2-hydroxyethyl)-5-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-5-4-6-7(10)12-13(2-3-14)8(6)11-9(5)15/h5,14H,2-4H2,1H3,(H2,10,12)(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGGIUUFHLPIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N(N=C2N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)

![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)